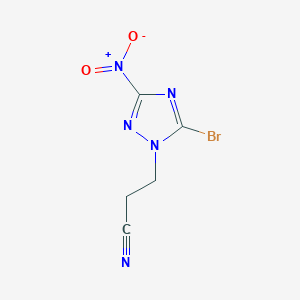

3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile” belongs to the class of organic compounds known as triazoles, which are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . The compound also contains a bromine atom and a nitro group, which could potentially make it a candidate for use in energetic materials or as a synthetic intermediate in organic chemistry.

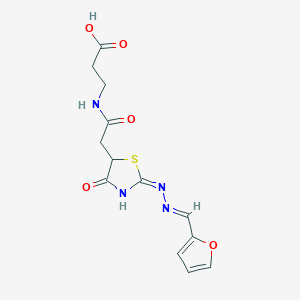

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a 1,2,4-triazole ring, a bromine atom, a nitro group, and a nitrile group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the nitro group, the bromine atom, and the nitrile group. For instance, the nitro group could potentially undergo reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the nitro group could potentially make the compound a strong oxidizing agent .Aplicaciones Científicas De Investigación

Metal-Organic Frameworks (MOFs)

One application involves the use of related compounds in the synthesis of metal-organic frameworks (MOFs). A study by Zhao et al. (2013) demonstrated the assembly of a new copper-based MOF using a similar triazole derivative, showcasing its efficiency as a recyclable heterogeneous catalyst for the enamination of β-ketoesters with excellent yields and selectivity (Zhao et al., 2013). This research underscores the potential of triazole derivatives in catalysis and material science.

Energetic Materials

Another significant application is in the development of high-density energetic materials. Thottempudi and Shreeve (2011) synthesized salts of trinitromethyl-substituted triazoles, demonstrating their potential as explosive compounds due to their high density, moderate to good thermal stability, and excellent detonation properties (Thottempudi & Shreeve, 2011). Such research highlights the role of nitro- and bromo-substituted triazole derivatives in synthesizing materials with significant energetic potential.

Environmental Remediation

In the context of environmental science, the degradation of contaminants using zerovalent iron nanoparticles was studied by Naja et al. (2008), focusing on hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). The study found that the presence of certain stabilizers improved the degradation rates of RDX, a common soil and water contaminant at military facilities (Naja et al., 2008). This demonstrates the utility of researching triazole derivatives in environmental applications, particularly in the remediation of hazardous substances.

Nitrogen-Rich Compounds

The design and synthesis of nitrogen-rich compounds for potential application in explosives and propellants are another area of research. The study of nitrogen-rich salts based on the combination of 1,2,4-triazole and 1,2,3-triazole rings by Xu et al. (2018) illustrates a strategy for tuning the energetic properties of such materials, highlighting their high density, positive heats of formation, and excellent detonation performances (Xu et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines .

Mode of Action

It’s known that 1,2,4-triazoles can accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Biochemical Pathways

Compounds with similar structures, such as 3-nitro-1,2,4-triazol-5-one (nto), are used as high energetic materials and can substitute highly sensitive high energetic materials that are thermally and photochemically less stable .

Pharmacokinetics

The thermal stability of similar compounds suggests that they may have unique pharmacokinetic properties .

Result of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the thermal stability of similar compounds suggests that they can withstand high temperatures . Furthermore, the performance of these compounds can be enhanced by adding catalysts or by creating co-crystals .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that the compound is thermally stable .

Cellular Effects

Future studies should aim to detail the effects of this product on various types of cells and cellular processes, including its influence on cell function, impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Propiedades

IUPAC Name |

3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5O2/c6-4-8-5(11(12)13)9-10(4)3-1-2-7/h1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNZYJHFVZKKMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN1C(=NC(=N1)[N+](=O)[O-])Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2765370.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2765376.png)

![2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2765377.png)

![3-fluoro-8-(1-methyl-1H-imidazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2765378.png)

![ethyl 5-(3-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765382.png)

![(2-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765384.png)

![N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2765385.png)

![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2765390.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2765392.png)